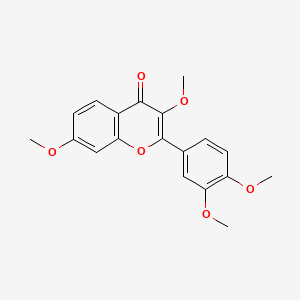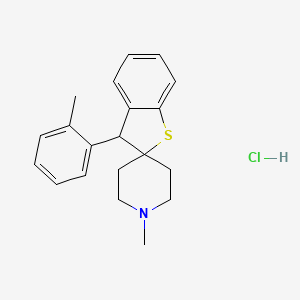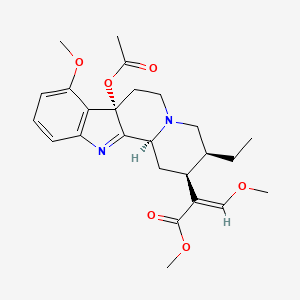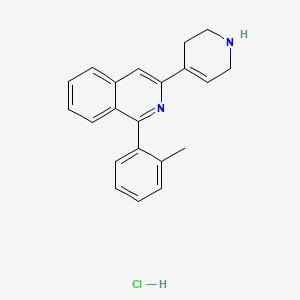
Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This particular compound is characterized by the presence of a 2-methylphenyl group and a tetrahydropyridinyl group attached to the isoquinoline core, with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives typically involves multi-step organic reactions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes. For this specific compound, the synthesis might involve:
Formation of the Isoquinoline Core: Starting with a benzylamine derivative and an aldehyde under acidic conditions.
Introduction of the 2-Methylphenyl Group: Through Friedel-Crafts alkylation or acylation.
Formation of the Tetrahydropyridinyl Group: Via hydrogenation or reduction of a pyridine derivative.
Conversion to Hydrochloride Salt: By treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxides, while reduction could produce tetrahydroisoquinolines.
Scientific Research Applications
Isoquinoline derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isoquinoline derivatives varies depending on their specific structure and target. Generally, they may interact with enzymes, receptors, or other proteins, modulating their activity. For example, some isoquinoline derivatives inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurological function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: Structurally similar but with a nitrogen atom at a different position.
Benzylisoquinoline: Contains a benzyl group attached to the isoquinoline core.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
Isoquinoline, 1-(2-methylphenyl)-3-(1,2,5,6-tetrahydro-4-pyridinyl)-, hydrochloride is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
92123-85-8 |
|---|---|
Molecular Formula |
C21H21ClN2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C21H20N2.ClH/c1-15-6-2-4-8-18(15)21-19-9-5-3-7-17(19)14-20(23-21)16-10-12-22-13-11-16;/h2-10,14,22H,11-13H2,1H3;1H |
InChI Key |
TZRXPJLJPIAUMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4=CCNCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)
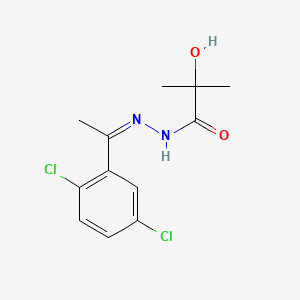

![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)

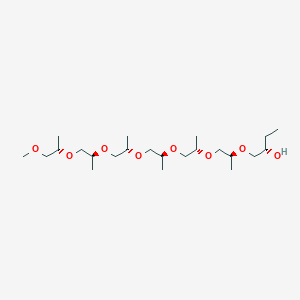
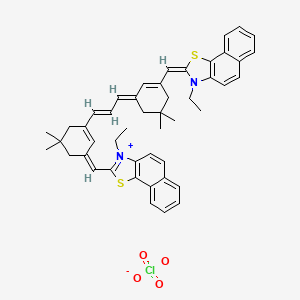
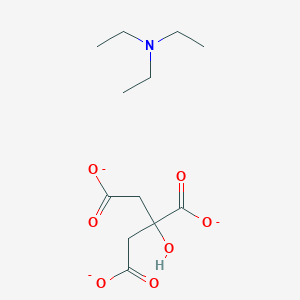
![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
